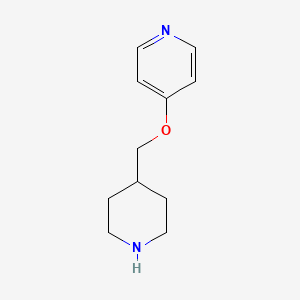

4-(4-Piperidinylmethoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-(piperidin-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2 |

InChI Key |

YRBOTPLETYXFCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Piperidinylmethoxy Pyridine and Analogs

Strategies for the Construction of the Pyridine (B92270) Ring System

The pyridine ring is a fundamental scaffold in numerous pharmaceutical compounds. mdpi.com Its synthesis can be achieved through various classical and modern methods, allowing for the introduction of different substituents. For the synthesis of precursors like 4-hydroxypyridine (B47283) or other 4-substituted pyridines, several strategies are employed.

Hantzsch Pyridine Synthesis : This classical method involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. masterorganicchemistry.com While versatile, it is more commonly used for preparing symmetrically substituted pyridines.

From α,β-Unsaturated Systems : Modern approaches often utilize transition-metal-catalyzed cyclization or condensation reactions. For instance, α,β-unsaturated 1,5-dicarbonyl compounds can serve as effective precursors to pyridines with diverse substitution patterns. researchgate.net Another method involves a redox-neutral [3+3] type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt. researchgate.net

C-H Activation and Functionalization : Recent advances allow for the direct functionalization of the pyridine ring itself. For precursors that are already assembled, C-4 selective alkylation can be achieved. One innovative method uses a temporary blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position, which is a significant challenge in pyridine chemistry. google.com

Synthesis from Biomass : Sustainable methods are emerging, such as the synthesis of piperidine (B6355638) and pyridine from the bio-based platform chemical furfural, which can be converted in a one-pot process. nih.govnih.gov

These methods provide access to a wide array of substituted pyridines that can be converted into the necessary 4-hydroxypyridine precursor for the synthesis of the target molecule.

Approaches for the Introduction of the Piperidinylmethoxy Side Chain

The key step in synthesizing 4-(4-Piperidinylmethoxy)pyridine is the formation of the ether bond between the pyridine and piperidine moieties. This is typically achieved through a nucleophilic substitution reaction where one precursor acts as the nucleophile and the other as the electrophile.

A. Precursor Synthesis

The synthesis begins with the preparation of the two key building blocks, typically N-Boc-4-(hydroxymethyl)piperidine and 4-hydroxypyridine.

N-Boc-4-(hydroxymethyl)piperidine : This versatile intermediate is often prepared by the reduction of N-Boc-piperidine-4-carboxylic acid or its corresponding ester. nih.gov Alternatively, it can be synthesized from the commercially available N-Boc-4-piperidone via reduction with agents like sodium borohydride (B1222165) to yield N-Boc-4-hydroxypiperidine, which can then be further elaborated.

Activation of the Hydroxymethyl Group : For the coupling reaction, the hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is converted into a good leaving group. This is typically done by transforming it into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. nih.gov This creates an electrophilic site for the subsequent coupling step.

B. Coupling via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org In this context, it involves the reaction of the sodium or potassium salt of 4-hydroxypyridine (the alkoxide) with the activated piperidine precursor (e.g., N-Boc-4-(tosyloxymethyl)piperidine).

The general procedure involves deprotonating 4-hydroxypyridine with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to form the pyridin-4-olate (B372684) anion. chem-station.com This potent nucleophile then displaces the tosylate or mesylate leaving group on the piperidine precursor in an S_N2 reaction to form the protected ether. masterorganicchemistry.comchem-station.com

Representative Reaction Scheme:

Activation: N-Boc-4-(hydroxymethyl)piperidine + TsCl → N-Boc-4-(tosyloxymethyl)piperidine

Coupling: 4-Hydroxypyridine + NaH → Sodium 4-pyridone salt

Sodium 4-pyridone salt + N-Boc-4-(tosyloxymethyl)piperidine → N-Boc-4-(4-pyridylmethoxy)piperidine

Deprotection: N-Boc-4-(4-pyridylmethoxy)piperidine + TFA or HCl → this compound

Interactive Data Table: Conditions for Williamson Ether Synthesis Analogs

This table presents typical conditions for Williamson ether synthesis and related coupling reactions used to form ether linkages with heterocyclic compounds.

| Nucleophile | Electrophile | Base/Reagent | Solvent | Conditions | Yield | Reference |

| 3-Hydroxyphenyl | N-Boc-4-hydroxymethylpiperidine | DIAD, TPP | THF | Room Temp, 21h | - | nih.gov |

| Phenol derivatives | N-Boc-4-(tosyloxymethyl)piperidine | Cs₂CO₃ | - | - | - | nih.gov |

| 4-Hydroxypyridine | Alkyl Halide | K₂CO₃ | Acetonitrile | Room Temp, 6h | - | reddit.com |

| Unactivated Alcohols | Primary Alkyl Halide | NaH | THF | 0°C to Room Temp | - | reddit.com |

C. Deprotection

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is a standard transformation in organic synthesis and is typically achieved under acidic conditions. mdpi.com Treatment of the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane or isopropanol, efficiently cleaves the Boc group to yield the final product, this compound, usually as a salt. google.compeptide.com

Advanced Derivatization Techniques for Structural Modification and Diversification

Once the core this compound scaffold is synthesized, it can be further modified to create a diverse library of analogs for structure-activity relationship (SAR) studies. These derivatization techniques can target either the piperidine nitrogen or the pyridine ring.

N-Alkylation and N-Acylation of the Piperidine Ring : The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized. After deprotection, it can undergo N-alkylation with various alkyl halides or reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. nih.gov It can also be acylated using acyl chlorides or anhydrides to form amides.

Functionalization of the Pyridine Ring : The pyridine ring itself can be further modified, although this can be more challenging. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions. More commonly, modern cross-coupling reactions are used. For example, if a halogenated pyridine precursor (e.g., 2-chloro-4-hydroxypyridine) is used in the initial synthesis, the halogen can be replaced via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce aryl, heteroaryl, or other groups onto the pyridine ring. organic-chemistry.org

Interactive Data Table: Derivatization Reactions of Piperidine and Pyridine Analogs

This table summarizes common derivatization reactions applicable to the this compound scaffold.

| Starting Material Moiety | Reagents | Reaction Type | Product Moiety | Reference |

| Piperidine (secondary amine) | Aldehyde, NaBH(OAc)₃ | Reductive Amination | N-Alkyl Piperidine | nih.gov |

| Piperidine (secondary amine) | Acyl Chloride, Base | N-Acylation | N-Acyl Piperidine | jgtps.com |

| N-Boc-4-aminopyridine | Alkyl Halide, Electrogenerated Base | N-Alkylation | N-Alkyl-4-aminopyridine | nih.gov |

| Bromopyridine | Arylboronic Acid, Pd Catalyst | Suzuki Coupling | Arylpyridine | organic-chemistry.org |

Structure Activity Relationship Sar Studies of 4 4 Piperidinylmethoxy Pyridine Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of derivatives based on the piperidinylmethoxy-pyridine core can be significantly modulated by the introduction of various substituents. While direct SAR studies on the 4-(4-piperidinylmethoxy)pyridine skeleton are not extensively documented in publicly available research, valuable insights can be drawn from closely related analogs, such as the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) series, which have been investigated as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov

In studies of these related compounds, the nature and position of substituents on an associated aryl ring have been shown to have a profound impact on inhibitory potency. For instance, the introduction of a methyl group at the 4-position of a phenyl ring attached to the pyridine (B92270) core resulted in a significant increase in activity. nih.gov Conversely, moving this same methyl group to the 3-position led to a drastic decrease in activity, highlighting the sensitivity of the binding pocket to the spatial arrangement of substituents. nih.gov Furthermore, the replacement of the methyl group with a trifluoromethyl group at the 4-position also considerably enhanced inhibitory potency. nih.gov

These findings suggest that for this compound derivatives, the electronic properties and steric bulk of substituents, as well as their specific placement, are critical determinants of biological activity. The pyridine ring itself is a key feature in many biologically active molecules due to its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets. nih.govnih.gov The nitrogen atom in the pyridine ring can influence its lipophilicity and metabolic stability. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the LSD1 Inhibitory Activity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs

| Compound | Phenyl Ring Substituent | LSD1 Inhibitory Potency (Ki) |

|---|---|---|

| Analog 1 | 4-Trifluoromethyl | 58 nM |

| Analog 2 | 4-Methyl | 29 nM |

| Analog 3 | 3-Methyl | 800 nM |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. nih.gov

Elucidation of Stereochemical Contributions to Efficacy and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and functional activity. For molecules containing a piperidine (B6355638) ring, such as this compound, the stereochemistry at any chiral centers is a critical factor.

The orientation of the piperidinylmethoxy group relative to the pyridine ring, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), will influence how the molecule fits into a receptor or enzyme active site. The protonated amine of the piperidin-4-ylmethoxy group in related compounds has been shown to engage in important hydrogen bonding and electrostatic interactions with negatively charged amino acid residues, such as aspartic acid, in the binding site. nih.gov The piperidine skeleton also contributes to hydrophobic interactions with various amino acid residues. nih.gov Therefore, the stereochemical configuration will directly impact the geometry of these critical interactions, affecting both efficacy and selectivity.

Investigation of Positional Isomerism of the Piperidinylmethoxy Group on Pharmacological Outcomes

The point of attachment of the piperidinylmethoxy group to the pyridine ring is a fundamental determinant of the pharmacological profile of the resulting molecule. The three positional isomers—2-, 3-, and 4-(piperidinylmethoxy)pyridine—will exhibit different electronic distributions, dipole moments, and steric profiles, leading to distinct interactions with biological targets.

Research on pyridine derivatives has consistently shown that the position of substituents significantly affects their biological activity. nih.gov For instance, in the development of nicotinic acetylcholine (B1216132) receptor ligands, the substitution pattern on the pyridine ring can profoundly affect efficacy and can lead to the identification of subtype-selective agonists and antagonists. nih.gov Studies on 6-substituted nicotine (B1678760) analogs have also demonstrated that the position of substituents influences receptor affinity. researchgate.net

A compelling example of the importance of positional isomerism comes from the study of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. nih.gov The 3-substituted pyridine scaffold was found to be a potent structural motif for these inhibitors. It is highly probable that the 2- and 4-isomers would display significantly different, likely reduced, activity against this particular target due to the altered orientation of the key interacting moieties. The specific geometry of the 3-isomer allows for optimal interactions within the LSD1 active site, which would be disrupted by shifting the piperidinylmethoxy group to the 2- or 4-position. The nitrogen atom's position in the pyridine ring influences its basicity and hydrogen bonding capacity, which are often critical for receptor recognition. nih.govresearchgate.net

Table 2: Comparison of Biological Targets Based on Pyridine and Piperidine Scaffolds

| Compound Scaffold | Biological Target | Reference |

|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | Lysine Specific Demethylase 1 (LSD1) | nih.gov |

| 3-[2-((S)-Pyrrolidinyl)methoxy]pyridine | Nicotinic Acetylcholine Receptor | nih.gov |

| 2-Pyridinylpiperazines | Melanocortin-4 Receptor | nih.gov |

| Pyridylpiperazine Hybrids | Urease | nih.gov |

This table illustrates how variations in the core scaffold, including positional isomerism, lead to activity at different biological targets.

Principles of Rational Design for Optimized Analog Development

The rational design of optimized analogs of this compound is guided by the SAR principles discussed above, often in conjunction with computational modeling techniques. nih.gov The goal is to systematically modify the lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects.

A key strategy in rational design is scaffold hopping, where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. nih.gov For this compound, this could involve replacing the pyridine ring with other heterocycles or modifying the piperidine ring.

Another important principle is the use of a hybrid strategy, where pharmacophores from different ligands are combined to create a new molecule with dual or polypharmacological activity. nih.gov For example, the piperidinylmethoxy-pyridine scaffold could be combined with a known hinge-binding motif for a specific kinase to develop a dual bromodomain and kinase inhibitor. nih.gov

Molecular docking studies are an invaluable tool in rational design. nih.govnih.gov By modeling the interaction of a designed analog with its putative target, researchers can predict its binding mode and affinity. This allows for the prioritization of synthetic targets and can explain observed SAR. For instance, docking studies of 3-(piperidin-4-ylmethoxy)pyridine derivatives in the LSD1 active site revealed key hydrogen bonding and hydrophobic interactions that accounted for their potent inhibition. nih.gov

The design process also considers physicochemical properties, such as lipophilicity (LogP) and topological polar surface area (TPSA), which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By fine-tuning these properties through structural modifications, it is possible to improve characteristics like blood-brain barrier penetration for CNS targets or oral bioavailability. nih.gov

Molecular Interactions and Binding Mechanisms of 4 4 Piperidinylmethoxy Pyridine

Determination of Compound-Target Complex Structures via X-ray Crystallography

The precise three-dimensional arrangement of a ligand within the active site of its target protein is most definitively determined by X-ray crystallography. While a crystal structure for the parent compound 4-(4-Piperidinylmethoxy)pyridine in a complex is not publicly available, a high-resolution crystal structure of a potent derivative, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with human Lysine (B10760008) Specific Demethylase 1 (LSD1) has been solved at 2.96 Å. nih.gov This structure provides critical insights into the binding mode of the this compound moiety.

Table 1: Crystallographic Data for LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

| Parameter | Value |

| PDB ID | Not explicitly stated in the provided text, but the study is available. |

| Resolution | 2.96 Å |

| Target Protein | Lysine Specific Demethylase 1 (LSD1) |

| Ligand | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile |

Data sourced from a study on the crystal structure of LSD1 in complex with a derivative of this compound. nih.gov

Identification and Characterization of Specific Binding Pockets and Active Site Residues

The crystal structure of the derivative in complex with LSD1 reveals that the this compound portion of the molecule occupies a distinct pocket within the spacious substrate-binding cavity of the enzyme. nih.gov This binding is characterized by interactions with several key amino acid residues.

The protonated amine of the piperidin-4-ylmethoxy group is crucial for anchoring the molecule and engages in significant interactions. It forms both a hydrogen bond and electrostatic interactions with the negatively charged side chain of Aspartic acid 555 (Asp555). nih.gov Additionally, the piperidine (B6355638) ring itself interacts with the side chain of Asparagine 540 (Asn540). nih.gov

The central pyridine (B92270) ring of the core structure is predicted to have favorable hydrophobic and electrostatic interactions with several residues, including Tyrosine 761 (Tyr761), Alanine 809 (Ala809), Threonine 810 (Thr810), and Alanine 539 (Ala539), as well as the flavin ring of the FAD cofactor. nih.gov

Table 2: Key Active Site Residues of LSD1 Interacting with the this compound Moiety

| Interacting Residue | Type of Interaction |

| Asp555 | Hydrogen bond, Electrostatic interactions |

| Asn540 | Interaction with piperidine ring |

| Ala539 | Hydrophobic interactions |

| Pro808 | Hydrophobic interactions |

| Ala809 | Hydrophobic interactions, Electrostatic interactions |

| Tyr761 | Hydrophobic and electrostatic interactions with the pyridine ring |

| Thr810 | Electrostatic interactions with the pyridine ring |

This data is derived from studies on a derivative of this compound. nih.govnih.gov

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and Hydrophobic Contacts

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For the this compound moiety, these interactions are a combination of polar and non-polar contacts.

Hydrogen Bonding and Electrostatic Interactions: The most significant polar interaction is the hydrogen bond formed between the protonated piperidinyl nitrogen and the carboxylate group of Asp555. nih.gov This strong electrostatic attraction is a key determinant of the compound's binding affinity. The pyridine nitrogen can also participate in electrostatic interactions within the active site. nih.gov

Conformational Analysis and Ligand-Induced Structural Changes upon Target Binding

Upon binding to a target protein, a flexible molecule like this compound can adopt a specific conformation, often different from its lowest energy state in solution. This "bioactive conformation" is crucial for optimal interaction with the binding site.

In the crystal structure of its derivative bound to LSD1, the piperidine ring was observed to exist in two conformations. nih.gov This suggests a degree of flexibility within the binding pocket. The 4-(4-piperidinylmethoxy) group extends from the pyridine ring, allowing the piperidine to be positioned in a negatively charged pocket of the enzyme. nih.gov

Molecular docking studies on related compounds suggest that the piperidin-4-ylmethoxy group's ability to be protonated and form strong interactions with residues like Asp555 is a critical factor for inhibitory activity. nih.gov The conformation of the ligand is stabilized by the numerous interactions within the active site.

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Absorption Studies

In vitro absorption studies are critical in early drug discovery to predict the extent to which a compound may be absorbed following oral administration. These models provide an initial assessment of a compound's potential to permeate the intestinal barrier.

Predictive Models for Human Intestinal Absorption (HIA)

The Caco-2 cell permeability assay is a widely utilized in vitro model to predict human intestinal absorption. nih.govspringernature.com This assay employs a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key transporter proteins, thereby mimicking the epithelial barrier of the small intestine. evotec.comnih.gov

In this assay, Caco-2 cells are cultured on semi-permeable filter supports in a Transwell™ system, separating an apical (donor) and a basolateral (receiver) compartment. evotec.com The test compound, 4-(4-Piperidinylmethoxy)pyridine, would be added to the apical side, and its appearance in the basolateral compartment is monitored over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp). nih.gov

The permeability of a test compound is typically measured in both directions: from apical to basolateral (A-B) to assess absorption, and from basolateral to apical (B-A) to identify the potential for active efflux. evotec.com An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com The assay's reliability is confirmed by running compounds with known human absorption characteristics, such as atenolol (B1665814) (low permeability) and antipyrine (B355649) (high permeability), as controls. evotec.com

Table 1: Illustrative Caco-2 Permeability Data for this compound

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |

|---|---|---|---|---|

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low (<30%) |

| Antipyrine (High Permeability Control) | 35.0 | 34.5 | 1.0 | High (>90%) |

| This compound | 15.0 | 16.5 | 1.1 | Moderate to High |

Metabolic Stability Assessments

Metabolic stability assays are essential for predicting how a compound will be cleared from the body. These in vitro tests evaluate the rate at which a compound is metabolized by drug-metabolizing enzymes. springernature.com

In Vitro Stability in Hepatic Microsomes (e.g., Liver Microsomes)

The liver microsomal stability assay is a common method to assess Phase I metabolic reactions. wuxiapptec.com Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are incubated with the test compound. wuxiapptec.com The reaction is initiated by adding a cofactor, NADPH, and the concentration of the parent compound is measured at various time points using liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com

This assay is typically performed using microsomes from different species (e.g., rat, human) to identify potential species differences in metabolism. nih.gov The rate of disappearance of the compound is used to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov Compounds with a short half-life and high clearance in this assay are predicted to be rapidly metabolized in vivo. springernature.com

Table 2: Illustrative Metabolic Stability of this compound in Liver Microsomes

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |

|---|---|---|---|---|

| Testosterone (High Clearance Control) | Human | 8 | 87 | High |

| Rat | 5 | 139 | ||

| This compound | Human | 45 | 15.4 | Low to Moderate |

| Rat | 35 | 19.8 |

Identification of Metabolites in Non-Human Biological Systems (in vitro/in vivo)

Identifying the metabolic pathways of a new chemical entity is crucial for understanding its disposition and potential for forming active or toxic metabolites. In vitro metabolite identification is often carried out following incubation with liver microsomes or hepatocytes. mdpi.com The resulting samples are analyzed using high-resolution mass spectrometry techniques, such as UHPLC-Q-Exactive Orbitrap MS, which can accurately identify the mass of potential metabolites. mdpi.com

The biotransformations are deduced by comparing the mass of the metabolites to the parent compound. Common metabolic reactions for a compound like this compound could include oxidation of the pyridine (B92270) or piperidine (B6355638) ring, N-dealkylation, and subsequent Phase II conjugation reactions like glucuronidation. nih.govnih.gov

Table 3: Hypothetical Metabolites of this compound Identified In Vitro

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Proposed Structure |

|---|---|---|---|

| M1 | Pyridine N-Oxidation | +16 | This compound-N-oxide |

| M2 | Piperidine Hydroxylation | +16 | (Hydroxy-piperidinyl)methoxy)pyridine |

| M3 | O-Dealkylation | -C₆H₁₂N | 4-Hydroxypyridine (B47283) |

| M4 | Glucuronidation of M2 | +176 | Glucuronide conjugate of M2 |

Evaluation of Blood-Brain Barrier (BBB) Penetration (in vitro models)

For compounds intended to act on the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is paramount. acs.org In vitro models provide a high-throughput method for this evaluation in early discovery. nih.govudel.edu

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a non-cell-based assay that predicts passive diffusion across the BBB. creative-bioarray.comenamine.net It uses a filter plate coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB membrane. nih.gov The test compound is added to a donor well, and its diffusion into an acceptor well is measured. The resulting effective permeability (Pe) value is used to classify compounds as having low, medium, or high BBB penetration potential. nih.govacs.org

Table 4: Illustrative PAMPA-BBB Permeability Data

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Penetration |

|---|---|---|

| Diclofenac (Low Permeability Control) | < 2.0 | Low |

| Promazine (High Permeability Control) | > 15.0 | High |

| This compound | 18.5 | High |

More complex models, such as co-cultures of primary brain endothelial cells with astrocytes and pericytes, can provide more detailed information, including the role of active transporters, but are less suited for high-throughput screening. acs.orgmdpi.com

Characterization of Excretion Pathways in Preclinical Animal Models

Excretion studies in preclinical animal models, such as rats, are performed to determine the routes and extent of elimination of a compound and its metabolites from the body. escholarship.org Typically, a radiolabeled version of the compound is administered, and urine and feces are collected over several days. acs.org

Table 5: Illustrative Excretion Balance of this compound in Rats

| Route | % of Administered Dose Recovered (0-72h) |

|---|---|

| Urine | 65% |

| Feces | 30% |

| Total Recovery | 95% |

Computational Chemistry Applications in Research on the Compound

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the binding orientation of a ligand to a protein target. For derivatives of 4-(4-Piperidinylmethoxy)pyridine, molecular docking has been pivotal in understanding their interactions with biological targets.

A notable example involves the study of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target for cancer therapy. nih.gov Docking studies revealed that the protonated amine of the piperidin-4-ylmethoxy group forms crucial hydrogen bonds and electrostatic interactions with the negatively charged sidechain of Asp555 in the active site of LSD1. nih.gov The piperidin-4-ylmethoxy skeleton also engages in hydrophobic interactions with residues such as Ala809, Pro808, Ala539, and Asn540. nih.gov The central pyridine (B92270) ring is predicted to have favorable hydrophobic and electrostatic interactions with the flavin cofactor and surrounding residues. nih.gov These detailed interaction models provide a structural basis for the observed inhibitory activity and guide the design of more potent inhibitors.

In a similar vein, molecular docking analyses of 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as potential inhibitors of Oxidosqualene Cyclase (OSC), a key enzyme in cholesterol biosynthesis, have demonstrated their strong binding affinities within the enzyme's active site. researchgate.net The simulations highlighted the critical role of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-enzyme complexes, suggesting that these scaffolds are promising for the development of new cholesterol-lowering drugs. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a drug. In silico ADME prediction offers a rapid and efficient means to assess these characteristics for compounds like this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For pyridine-containing compounds, QSAR studies have been successfully applied to develop predictive models. For example, 2D-QSAR models have been developed for 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as angiotensin II AT1 receptor antagonists. nih.gov One statistically significant model showed a strong correlation between the structural features and the biological activity, with a correlation coefficient (r²) of 0.8940 and a cross-validated squared correlation coefficient (q²) of 0.7648. nih.gov Such models can suggest that substitutions at specific positions on the pyridine ring with more electronegative and less bulky groups are favorable for enhancing the desired activity. nih.gov Similarly, 3D-QSAR and molecular docking studies have been employed for pyridine N-oxide derivatives to assess their inhibitory activity against the SARS-CoV main protease. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds containing piperidine (B6355638) and pyridine rings, DFT calculations provide fundamental insights into their chemical behavior.

DFT calculations at the B3LYP/6-311G** level of theory have been used to predict the heats of formation for various six-membered ring compounds, including piperidine. nih.gov These calculations help in understanding the thermodynamic stability of such molecules. Furthermore, DFT has been employed to study the enhancement of aromaticity in cyclopentadiene (B3395910) fused to piperidine derivatives, providing insights into the electronic effects within the ring system. rsc.org

Role of 4 4 Piperidinylmethoxy Pyridine As a Chemical Probe

Design and Validation as Highly Selective Modulators for Target Deconvolution

Target deconvolution is the critical process of identifying the specific molecular targets of a bioactive compound. nih.gov This is often a challenging step in phenotype-based drug discovery, where compounds are identified based on an observed effect on a cell or organism rather than by designing them for a known target. nih.gov The design of highly selective chemical probes is paramount for successful target deconvolution. The (piperidin-4-ylmethoxy)pyridine scaffold serves as a valuable starting point for creating such probes.

Research into inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation, provides a clear example of this design process. nih.gov LSD1 is a validated target in certain cancers, making it an area of intense research. nih.gov Scientists have developed potent LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core structure. nih.gov

The design strategy involved several key elements:

Scaffold Selection : The pyridine (B92270) core was chosen as a suitable scaffold for optimization. Docking studies suggested that the pyridine ring could establish favorable electrostatic and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and Tyr761 residue in the LSD1 active site. nih.gov

Key Interactions : It was predicted that the protonated piperidine (B6355638) amino group would form a crucial hydrogen bond with the Asp555 residue of LSD1. This interaction anchors the inhibitor in the active site. nih.gov

Structure-Activity Relationship (SAR) Studies : A systematic modification of different parts of the molecule was performed to optimize potency and selectivity. For instance, adding a phenyl group was rationalized to increase binding affinity. nih.gov Further substitutions on this phenyl ring and the pyridine core led to significant variations in inhibitory activity, highlighting the precise structural requirements for effective binding. nih.gov

The validation of these compounds as selective modulators is a multi-step process. Initial validation comes from in vitro enzyme assays to determine the inhibitory concentration (Kᵢ or IC₅₀ values) against the target protein. For example, compound 17 (see table below), which features a 4-methyl group on a phenyl substituent, was identified as a highly potent LSD1 inhibitor with a Kᵢ value of 29 nM. nih.gov Selectivity is then assessed by testing the compound against related proteins. These 3-(piperidin-4-ylmethoxy)pyridine derivatives showed high selectivity (>160-fold) against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov

Table 1: Structure-Activity Relationship of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as LSD1 Inhibitors

| Compound | Modification | LSD1 Kᵢ (nM) | Reference |

|---|---|---|---|

| 16 | 4-Trifluoromethylphenyl group | 58 | nih.gov |

| 17 | 4-Methylphenyl (tolyl) group | 29 | nih.gov |

| 18 | 3-Methylphenyl group | 800 | nih.gov |

| 39 | Addition of a fluorine at the 2-position of the 5-phenyl ring compared to compound 17 | 220 | nih.gov |

| 40 | Addition of a fluorine at the 3-position of the 5-phenyl ring compared to compound 17 | 150 | nih.gov |

Application in Interrogating Complex Biological Pathways and Cellular Processes

Once validated, selective chemical probes like the potent (piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors become powerful tools for interrogating the function of their target in complex biological systems. The methylation of histone H3 at lysine (B10760008) 4 (H3K4) is a key epigenetic mark generally associated with active gene transcription. nih.gov LSD1 removes methyl groups from H3K4, thereby playing a role in silencing gene expression. nih.gov

By using potent and selective LSD1 inhibitors, researchers can acutely block the enzyme's activity and observe the downstream consequences. Studies have shown that treatment of cancer cells with these compounds leads to an increase in the cellular levels of H3K4 methylation. nih.gov This directly demonstrates the on-target effect of the inhibitor within a cellular context.

Furthermore, these probes have been used to link the enzymatic activity of LSD1 to broader cellular processes like cell proliferation. The potent LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold were found to strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC₅₀ values as low as 280 nM. nih.gov Crucially, these compounds had negligible effects on normal cells, highlighting the specific dependency of certain cancer cells on LSD1 activity. nih.gov This application showcases how a chemical probe can be used to validate a protein as a potential therapeutic target and to explore the biological pathways it regulates.

Development and Utilization of Inactive Control Compounds for Experimental Rigor

A critical aspect of using chemical probes is the inclusion of one or more inactive control compounds in experiments. An inactive control is a molecule that is structurally very similar to the active probe but does not bind to or modulate the target protein. Using such a control helps to ensure that the observed biological effect is a direct result of modulating the intended target, rather than an off-target effect or an effect of the chemical scaffold itself.

During the SAR studies of the 3-(piperidin-4-ylmethoxy)pyridine series of LSD1 inhibitors, several analogues were synthesized that proved to be inactive or significantly less active. nih.gov These serve as ideal negative controls for biological experiments. For example, modifying the substituent on the phenyl ring from a small cyano or methyl group to larger or electronically different groups resulted in a complete loss of activity. nih.gov

Table 2: Inactive or Weakly Active Analogues for Use as Negative Controls

| Compound | Modification | LSD1 Inhibitory Activity | Reference |

|---|---|---|---|

| 11 | Pyrazine core instead of pyridine | Inactive | nih.gov |

| 28 | 4-Ethynylphenyl group | Complete activity loss (>1,700x) | nih.gov |

| 29 | 4-Carboxyphenyl group | Inactive | nih.gov |

| 30 | 4-Hydroxymethylphenyl group | Inactive | nih.gov |

| 36 | 4-(Piperidin-1-ylmethyl)phenyl group | Almost inactive | nih.gov |

By treating cells with an active probe (e.g., compound 17 ) and an inactive control (e.g., compound 28 ) in parallel, a researcher can confidently attribute changes in H3K4 methylation or cell proliferation to the specific inhibition of LSD1 by the active compound. If both the active and inactive compounds produced the same effect, it would suggest the effect is due to an off-target interaction or non-specific toxicity. Therefore, the development and use of these matched-pair controls are essential for rigorous and reproducible biological research with chemical probes. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Piperidinylmethoxy)pyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

A common approach involves coupling reactions (e.g., Suzuki-Miyaura cross-coupling) to attach the piperidinylmethoxy group to the pyridine ring. For example:

- Use tetrakis(triphenylphosphine)palladium(0) as a catalyst in a toluene/water biphasic system with potassium carbonate as a base (reflux for 12 hours, ~70% yield) .

- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to isolate the product.

Optimization Tips: - Increase catalyst loading (0.5–1 mol%) to improve coupling efficiency.

- Use degassed solvents under inert gas (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths/angles (e.g., C–N: ~1.335 Å, C–C: 1.353–1.435 Å) to confirm connectivity .

- Spectroscopic Techniques:

- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., pyridine protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₄N₂O: m/z 190.12).

- Elemental Analysis : Ensure C/H/N/O percentages match theoretical values (±0.3%).

Advanced: What strategies can address discrepancies in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in piperidine) by observing signal coalescence at elevated temperatures.

- DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to validate tautomeric forms .

- Crystallographic Validation : Resolve ambiguous NOE correlations using SCXRD (e.g., confirm hydrogen bonding motifs like C–H···π interactions) .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

Crystal packing (e.g., C2/c space group in analogous compounds) dictates solubility and stability:

- Intermolecular Interactions :

- C–H···π bonds between pyridine and piperidine moieties form centrosymmetric dimers, enhancing thermal stability .

- Face-to-face π-stacking (3.6–3.8 Å spacing) reduces solubility in polar solvents but improves solid-state luminescence .

- Impact on Bioactivity : Tight packing may limit membrane permeability; co-crystallization with cyclodextrins can improve bioavailability .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study binding affinities to biological targets (e.g., kinases) using force fields like AMBER or CHARMM .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyridine N-atom as a hydrogen bond acceptor) .

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), aqueous solubility, and CYP450 inhibition risks.

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

Contradictions may stem from assay variability or off-target effects. Solutions include:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple assays (e.g., cytotoxicity vs. enzymatic inhibition) .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cell lysates.

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.